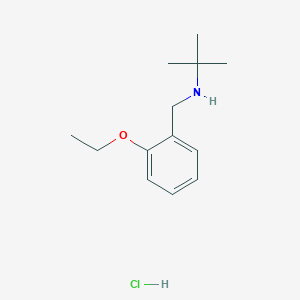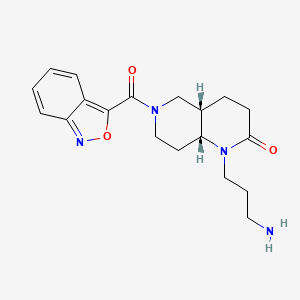
N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as EPH, is a chemical compound that belongs to the class of psychoactive drugs. It is a stimulant that has been used for various purposes such as enhancing cognitive performance, improving athletic performance, and treating attention deficit hyperactivity disorder (ADHD). EPH is a research chemical that is not approved for human consumption and is only used for scientific research purposes.
Mécanisme D'action
N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride acts as a releasing agent for dopamine and norepinephrine, causing an increase in their levels in the brain. This results in increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, decision-making, and working memory. This compound also increases the levels of serotonin, another neurotransmitter that plays a role in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. It also causes an increase in body temperature, which can lead to hyperthermia and dehydration. This compound has been shown to have neurotoxic effects on the brain, causing damage to dopaminergic and serotonergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments, including its ability to increase the release of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, this compound has several limitations, including its potential for neurotoxicity and its effects on cardiovascular function, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a performance-enhancing drug for athletes, although this use is not recommended due to its potential for harm. Further research is needed to fully understand the effects of this compound on the brain and body, as well as its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride can be achieved through the reaction of 2-methyl-2-propanol with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound hydrochloride salt, which is a white crystalline powder.
Applications De Recherche Scientifique
N-(2-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood, attention, and motivation. This compound has also been studied for its potential as a treatment for ADHD, as it has been shown to improve cognitive performance and reduce symptoms of hyperactivity and impulsivity.
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-9-7-6-8-11(12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYHDWJOXHIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5358395.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5358400.png)
![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)

![3-[(2-aminophenyl)amino]-5-[4-(dimethylamino)phenyl]-2-cyclohexen-1-one](/img/structure/B5358428.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-ol](/img/structure/B5358435.png)

![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)
![8-chloro-2-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5358469.png)
![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5358484.png)

![ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5358491.png)